Raltegravir-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[5-hydroxy-1-methyl-6-oxo-4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)methylcarbamoyl]pyrimidin-2-yl]propan-2-yl]-5-methyl-1,3,4-oxadiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFFBEXEKNGXKS-KDWZCNHSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CNC(=O)C2=C(C(=O)N(C(=N2)C(C)(C)NC(=O)C3=NN=C(O3)C)C)O)[2H])[2H])F)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Raltegravir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to Raltegravir-d4, a deuterated isotopologue of the potent HIV integrase inhibitor, Raltegravir. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, metabolism, and pharmacokinetic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Raltegravir, primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The incorporation of four deuterium atoms on the fluorophenylmethyl group provides a distinct mass difference from the unlabeled drug, facilitating precise quantification in complex biological matrices.[3]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Chemical Name | N-[(4-fluorophenyl-d4)methyl]-1,6-dihydro-5-hydroxy-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-4-pyrimidinecarboxamide | [1] |

| Molecular Formula | C₂₀H₁₇D₄FN₆O₅ | [4][5][6] |

| Molecular Weight | 448.44 g/mol | [4][5][6] |

| CAS Number | 2712343-38-7 | [1][3][4] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in DMSO and Methanol; Insoluble in water | [3][7][8] |

| Purity | Typically >99% deuterated forms (d1-d4) | [1] |

| Storage | Recommended to be stored at -20°C | [2] |

Chemical Structure

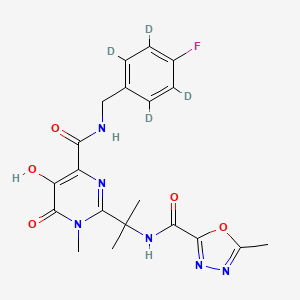

This compound possesses the same core structure as Raltegravir, a complex molecule featuring a pyrimidinone core linked to a 1,3,4-oxadiazole moiety and a fluorobenzyl group. The key distinction lies in the isotopic labeling, where four hydrogen atoms on the phenyl ring of the fluorobenzyl group are replaced with deuterium atoms.

Structural Representations:

-

SMILES: O=C(NC(C)(C)C1=NC(C(NCC2=C([2H])C([2H])=C(F)C([2H])=C2[2H])=O)=C(O)C(N1C)=O)C3=NN=C(C)O3[1][3]

-

InChI: InChI=1S/C20H21FN6O5/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30)/i5D,6D,7D,8D[3]

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound, compiled from various sources.

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for Raltegravir, with the crucial modification of using a deuterated starting material, specifically 4-fluorobenzylamine-d4. A general synthetic scheme is outlined below.

General Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Detailed Steps (based on analogous Raltegravir synthesis):

-

Formation of the Oxadiazole Amide Intermediate: 2-Amino-2-methylpropanenitrile is reacted with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in the presence of a base to form N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide.

-

Formation of the Amidoxime: The resulting intermediate is then treated with hydroxylamine to yield the corresponding amidoxime.

-

Construction of the Pyrimidinone Ring: The amidoxime undergoes a cyclization reaction with dimethyl acetylenedicarboxylate to form the central hydroxypyrimidinone core of the molecule.

-

Amidation with Deuterated Benzylamine: The hydroxypyrimidinone intermediate is then amidated with 4-fluorobenzylamine-d4. This is the key step where the deuterium label is introduced.

-

N-Methylation: The final step involves the selective N-methylation of the pyrimidinone ring to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and purification methods may vary and should be optimized based on laboratory-specific procedures and available literature.

Quantification by LC-MS/MS

This compound is an ideal internal standard for the quantification of Raltegravir in biological samples. The following outlines a typical LC-MS/MS methodology.

Sample Preparation:

-

Protein Precipitation: To a 100 µL aliquot of plasma, add 300 µL of acetonitrile containing this compound as the internal standard.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Raltegravir: m/z 445.1 → 109.1this compound: m/z 449.1 → 113.1 |

Mechanism of Action and Metabolic Pathway

HIV Integrase Inhibition

Raltegravir functions as an integrase strand transfer inhibitor (INSTI).[9] It specifically targets the HIV-1 integrase enzyme, which is crucial for the integration of the viral DNA into the host cell's genome.[10] By inhibiting this step, Raltegravir effectively blocks HIV replication.[9]

Caption: Raltegravir's mechanism of action within the HIV replication cycle.

Metabolic Pathway

The primary metabolic pathway for Raltegravir is glucuronidation, a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme. This process converts Raltegravir into a more water-soluble glucuronide conjugate, which is then eliminated from the body.

Caption: The metabolic pathway of Raltegravir via glucuronidation.

This technical guide provides a foundational understanding of this compound. For further in-depth information, researchers are encouraged to consult the cited literature and relevant scientific databases.

References

- 1. asianpubs.org [asianpubs.org]

- 2. thieme-connect.com [thieme-connect.com]

- 3. US10259778B2 - Process for the preparation of raltegravir - Google Patents [patents.google.com]

- 4. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]

- 5. Appendix A: Pediatric Antiretroviral Drug Information - Raltegravir | NIH [clinicalinfo.hiv.gov]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. clinicalinfo.hiv.gov [clinicalinfo.hiv.gov]

The Role of Raltegravir-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Raltegravir-d4 as an internal standard in bioanalytical assays. It provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for the accurate quantification of the antiretroviral drug Raltegravir in biological matrices.

Introduction: The Principle of Isotope Dilution Mass Spectrometry

In quantitative bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving high accuracy and precision is paramount. Isotope dilution mass spectrometry is the gold standard for this purpose, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a deuterated analog of Raltegravir, serves as an ideal SIL-IS for the quantification of Raltegravir.

The core principle lies in the chemical identity of the analyte and the SIL-IS. This compound is structurally identical to Raltegravir, with the exception that four hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle change in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their physicochemical properties remain nearly identical. Consequently, this compound co-elutes with Raltegravir during chromatography and experiences similar extraction efficiencies and matrix effects. By adding a known concentration of this compound to the sample at the beginning of the workflow, any sample loss or variability during sample preparation and analysis can be corrected for by calculating the ratio of the analyte's signal to the internal standard's signal. This significantly enhances the reliability and reproducibility of the quantification.

Mechanism of Action of Raltegravir

Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs).[1] Its therapeutic effect stems from its ability to inhibit the HIV-1 integrase enzyme, which is crucial for viral replication.[2] The integration of the viral DNA into the host cell's genome is a multi-step process, and Raltegravir specifically targets the strand transfer step.[3] By binding to the active site of the integrase enzyme, Raltegravir prevents the covalent linkage of the viral DNA to the host cell's DNA, thereby halting the replication cycle of the virus.[1][3]

Figure 1: Mechanism of Action of Raltegravir in HIV Replication.

Experimental Workflow for Quantification of Raltegravir using this compound

The use of this compound as an internal standard is integral to the bioanalytical workflow for the quantification of Raltegravir in biological matrices such as human plasma. The following diagram illustrates a typical experimental workflow.

Figure 2: Experimental Workflow for Raltegravir Quantification.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of a bioanalytical assay. The following sections provide an overview of a typical experimental protocol for the quantification of Raltegravir in human plasma using this compound as an internal standard.

Sample Preparation

A common and effective method for extracting Raltegravir and this compound from plasma is protein precipitation.

-

Reagents: Acetonitrile, this compound internal standard working solution.

-

Procedure:

-

To 50 µL of human plasma in a microcentrifuge tube, add 100 µL of the internal standard working solution (containing this compound in acetonitrile).[4]

-

Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.[4]

-

Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Transfer 100 µL of the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[4]

-

Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.[4]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used for the separation of Raltegravir.[5][6]

-

Mobile Phase: A gradient elution with a mixture of an aqueous solution containing a small percentage of formic acid (for improved ionization) and an organic solvent like acetonitrile is typical.[5][6]

-

Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is generally employed.[5][7]

-

Run Time: The chromatographic run time is typically short, often under 5 minutes.[5]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode can be used.[7][8]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. The precursor ions ([M+H]⁺ or [M-H]⁻) of Raltegravir and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

MRM Transitions:

-

Raltegravir: The specific precursor and product ions will depend on the ionization mode. For example, in negative ionization mode, the transition m/z 443.1 → 316.1 has been reported.[8]

-

This compound: The precursor ion will be shifted by +4 m/z units compared to Raltegravir, while the product ion may or may not be shifted depending on the location of the deuterium labels.

-

-

Data Presentation and Interpretation

The validation of the bioanalytical method is essential to ensure its reliability. The following tables summarize typical quantitative data obtained during method validation for Raltegravir quantification using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Parameter | Value | Reference |

| Linearity Range | 2.0–6000 ng/mL | [8] |

| Correlation Coefficient (r²) | ≥0.9978 | [8] |

| Mean Linear Equation | y=(0.00242±0.00021)x+(0.0061±0.0022) | [8] |

Table 2: Precision and Accuracy

| Quality Control Level | Intra-batch Precision (%CV) | Intra-batch Accuracy (%) | Inter-batch Precision (%CV) | Inter-batch Accuracy (%) | Reference |

| Low QC | 2.77 - 3.64 | 98.3 - 103.9 | <12.9 | 100.0 ± 12.2 | [5] |

| Medium QC | 2.77 - 3.64 | 98.3 - 103.9 | <12.9 | 100.0 ± 12.2 | |

| High QC | 2.77 - 3.64 | 98.3 - 103.9 | <12.9 | 100.0 ± 12.2 | [8] |

Table 3: Recovery and Matrix Effect

| Parameter | Raltegravir | This compound | Reference |

| Mean Extraction Recovery | 92.6% | 91.8% | [8] |

| IS-Normalized Matrix Factor | 0.992 - 0.999 | N/A | [8] |

Conclusion

This compound serves as a robust and reliable internal standard for the quantification of Raltegravir in biological matrices. Its use in isotope dilution LC-MS/MS assays significantly improves the accuracy and precision of the results by effectively compensating for variability in sample preparation and matrix effects. The detailed experimental protocols and validation data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to implement and interpret bioanalytical methods for Raltegravir, ultimately contributing to a better understanding of its pharmacokinetics and clinical efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Integrase inhibitors ~ ViralZone [viralzone.expasy.org]

- 4. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method to quantify antiretroviral drug concentrations in human plasma for therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-performance liquid chromatography-tandem mass spectrometry for simultaneous determination of raltegravir, dolutegravir and elvitegravir concentrations in human plasma and cerebrospinal fluid samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wjpps.com [wjpps.com]

- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Raltegravir-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Raltegravir-d4, a deuterated isotopologue of the potent HIV integrase inhibitor, Raltegravir. The guide details the experimental protocols for the synthesis of Raltegravir and outlines the critical step for introducing deuterium atoms. Quantitative data, presented in tabular format, and detailed diagrams generated using DOT language are included to facilitate understanding and replication.

Introduction

Raltegravir is a first-in-class integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1] Isotopic labeling, particularly with deuterium, is a common strategy in drug development to study pharmacokinetics, metabolism, and to serve as an internal standard in analytical methods.[2] this compound (C₂₀H₁₇D₄FN₆O₅) contains four deuterium atoms, which enhances its utility in mass spectrometry-based bioanalytical assays by providing a distinct mass shift from the unlabeled drug.[2] This guide proposes a synthetic route where deuteration is achieved through the use of a deuterated methylating agent.

Proposed Synthetic Pathway of Raltegravir

The synthesis of Raltegravir can be accomplished through various routes.[3][4] A common and efficient method involves the construction of the central pyrimidinone core followed by N-methylation and amidation. The proposed pathway for this compound follows this general strategy, with the isotopic label introduced during the N-methylation step.

The overall synthetic scheme is depicted below:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of unlabeled Raltegravir. The modification for the synthesis of this compound is highlighted in the N-methylation step.

Synthesis of N-(1-cyano-1-methylethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide

This initial step involves the acylation of 2-amino-2-methylpropanenitrile with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride.

-

Materials: 2-amino-2-methylpropanenitrile, 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride, triethylamine, dichloromethane.

-

Procedure: To a solution of 2-amino-2-methylpropanenitrile in dichloromethane, triethylamine is added, and the mixture is cooled. 5-Methyl-1,3,4-oxadiazole-2-carbonyl chloride is then added dropwise. The reaction is stirred at room temperature until completion. The mixture is then washed with water and brine, dried over sodium sulfate, and the solvent is evaporated to yield the product.

Formation of the Amidoxime Intermediate

The nitrile group is converted to an amidoxime in this step.

-

Materials: N-(1-cyano-1-methylethyl)-5-methyl-1,3,4-oxadiazole-2-carboxamide, hydroxylamine hydrochloride, sodium carbonate, ethanol, water.

-

Procedure: A mixture of the nitrile, hydroxylamine hydrochloride, and sodium carbonate in aqueous ethanol is heated at reflux. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration.

Synthesis of the Hydroxypyrimidinone Intermediate

The central pyrimidinone ring is formed by cyclization with dimethyl acetylenedicarboxylate (DMAD).

-

Materials: Amidoxime intermediate, dimethyl acetylenedicarboxylate (DMAD), methanol.

-

Procedure: The amidoxime intermediate is dissolved in methanol, and DMAD is added. The mixture is heated at reflux. Upon completion, the solvent is evaporated, and the crude product is purified by crystallization.

Amidation with 4-Fluorobenzylamine

The ester group on the pyrimidinone ring is converted to an amide.

-

Materials: Hydroxypyrimidinone intermediate, 4-fluorobenzylamine, ethanol.

-

Procedure: A mixture of the hydroxypyrimidinone intermediate and 4-fluorobenzylamine in ethanol is heated at reflux. After the reaction, the mixture is cooled, and the product is collected by filtration.

Isotopic Labeling: N-Deuteriomethylation

This is the key step for introducing the deuterium labels. To synthesize Raltegravir-d3, a deuterated methylating agent is used. To achieve this compound, a subsequent selective H/D exchange would be necessary on another part of the molecule, or a different deuterated starting material would be required. A plausible approach for introducing three deuterium atoms is as follows:

-

Materials: Amide intermediate, a deuterated methylating agent (e.g., iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄)), a base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).

-

Procedure: The amide intermediate is dissolved in DMF, and the base is added. The deuterated methylating agent is then added, and the mixture is stirred at room temperature or with gentle heating until the reaction is complete. The product is isolated by precipitation with water and purified by crystallization.

A subsequent selective H/D exchange on a specific site, for example at one of the methyl groups of the propan-2-yl moiety, catalyzed by a suitable transition metal catalyst in the presence of a deuterium source (e.g., D₂O), could potentially introduce the fourth deuterium atom to yield this compound. However, achieving such high selectivity can be challenging. An alternative is to start with a deuterated precursor for the propan-2-yl moiety.

Data Presentation

The following tables summarize key quantitative data for the synthesis of Raltegravir. The data for this compound is projected based on the synthesis of the unlabeled compound and the expected mass increase.

Table 1: Reaction Parameters and Yields (Illustrative)

| Step | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 2-amino-2-methylpropanenitrile, 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride | Dichloromethane | 0 - 25 | 2 - 4 | ~90 |

| 2 | Nitrile intermediate, Hydroxylamine HCl | Ethanol/Water | Reflux | 4 - 6 | ~85 |

| 3 | Amidoxime intermediate, DMAD | Methanol | Reflux | 12 - 18 | ~70 |

| 4 | Pyrimidinone intermediate, 4-Fluorobenzylamine | Ethanol | Reflux | 6 - 8 | ~95 |

| 5 | Amide intermediate, CD₃I | DMF | 25 - 50 | 4 - 6 | ~90 |

Table 2: Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass Spectrometry (m/z, [M+H]⁺) |

| Raltegravir | C₂₀H₂₁FN₆O₅ | 444.42 | 445.15 |

| This compound | C₂₀H₁₇D₄FN₆O₅ | 448.44 | 449.18 |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Logical Relationship of Synthetic Strategies

The choice of synthetic strategy for Raltegravir and its deuterated analogs often depends on factors like scalability, cost, and desired labeling pattern.

Caption: Factors influencing the choice of synthetic strategy for this compound.

Conclusion

This technical guide provides a detailed and plausible approach for the synthesis of this compound. The key to the isotopic labeling is the introduction of a deuterated methylating agent during the N-methylation step of the pyrimidinone intermediate, followed by a potential selective H/D exchange to achieve the desired d4 labeling. The provided experimental protocols, data tables, and diagrams offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Further optimization of the selective deuteration step would be crucial for an efficient and scalable synthesis of this compound.

References

A Technical Guide to the Certificate of Analysis and Purity Assessment of Raltegravir-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential documentation and analytical procedures required to verify the quality and purity of Raltegravir-d4, a deuterated analog of the HIV integrase inhibitor, Raltegravir. A thorough understanding of the Certificate of Analysis (CoA) and the underlying experimental protocols is critical for ensuring the accuracy and reproducibility of research and development activities.

The Certificate of Analysis (CoA): A Blueprint of Quality

A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. For a high-purity, deuterated compound like this compound, the CoA is an indispensable tool that provides a detailed summary of its identity, purity, and physical properties. Researchers should meticulously review the CoA to ensure the material is fit for its intended purpose.

Key Components of a this compound Certificate of Analysis

The following tables summarize the typical information and quantitative data presented in a CoA for this compound. These values are representative of a high-quality standard suitable for demanding research applications.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 2712343-38-7 |

| Molecular Formula | C₂₀H₁₇D₄FN₆O₅ |

| Molecular Weight | 448.44 g/mol [1] |

| Storage Conditions | -20°C[2] |

| Stability | ≥ 4 years[2] |

Table 2: Physicochemical Properties

| Test | Specification | Typical Result |

| Appearance | White to off-white solid | Conforms |

| Solubility | Soluble in DMSO and Methanol | Conforms |

Table 3: Identity Confirmation

| Test | Method | Result |

| ¹H-NMR Spectroscopy | Conforms to the structure | Conforms |

| Mass Spectrometry (MS) | Conforms to the expected mass | Conforms |

| HPLC Retention Time | Matches the reference standard | Matches |

Table 4: Purity Assessment

| Test | Method | Acceptance Criteria | Typical Result |

| Purity by HPLC | Reverse-Phase HPLC | ≥ 98.0% | 99.5% |

| Isotopic Purity (d₄) | Mass Spectrometry | ≥ 95.0% | 98.2% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % D | 99.6 atom % D |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Heavy Metals | ICP-MS | ≤ 20 ppm | < 10 ppm |

| Water Content (Karl Fischer) | Karl Fischer Titration | ≤ 1.0% | 0.2% |

Experimental Protocols for Quality Assessment

The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis. These protocols are fundamental to ensuring the identity and purity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC is a cornerstone technique for assessing the purity of this compound and separating it from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and diluted to an appropriate concentration for analysis.

-

Procedure: The sample is injected onto the column, and the chromatogram is recorded. The area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight of this compound and determining its isotopic purity.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an appropriate ionization source (e.g., ESI).

-

Sample Introduction: The sample can be introduced directly via infusion or through an LC system.

-

Data Acquisition: The mass spectrum is acquired over a relevant m/z range.

-

Analysis:

-

Identity Confirmation: The observed mass of the molecular ion is compared to the calculated theoretical mass of this compound.

-

Isotopic Purity: The relative intensities of the peaks corresponding to the d₀ to d₄ isotopologues are measured to determine the percentage of the d₄ species and the overall isotopic enrichment.

-

Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy provides detailed information about the chemical structure of this compound and confirms the positions of deuterium labeling.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.

-

Analysis: The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected spectrum for Raltegravir. The absence of signals at the deuterated positions confirms the labeling.

Visualizing Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the analytical procedures and the hierarchical nature of the Certificate of Analysis.

Caption: Structure of a this compound Certificate of Analysis.

Caption: Workflow for this compound Purity Assessment.

References

The Unseen Workhorse: A Technical Guide to Deuterated Raltegravir in HIV Integrase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of deuterated Raltegravir (such as Raltegravir-d3 and Raltegravir-d6) in the research and development of the potent HIV integrase inhibitor, Raltegravir. While not an active therapeutic agent itself, deuterated Raltegravir is an indispensable tool, serving as an internal standard for the highly accurate quantification of Raltegravir in biological matrices. Its use is fundamental to pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies that underpin the clinical application of Raltegravir.

The Role of Deuterated Raltegravir as an Internal Standard

In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known amount to samples, calibration standards, and quality control samples. The IS should be chemically and physically similar to the analyte but distinguishable by the analytical instrument. Deuterated analogs of the analyte, such as Raltegravir-d3 and Raltegravir-d6, are ideal internal standards because they co-elute with the non-deuterated form (Raltegravir) during chromatography and exhibit similar ionization efficiency in the mass spectrometer. However, due to the difference in mass, they are easily differentiated by their mass-to-charge ratio (m/z).

The use of a deuterated internal standard corrects for variations in sample preparation, injection volume, and matrix effects, thereby significantly improving the accuracy and precision of the quantification of Raltegravir.

Quantitative Data from Bioanalytical Methods

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of Raltegravir using a deuterated internal standard.

| Parameter | Value | Matrix | Internal Standard | Citation |

| Linearity Range | 2.0–6000 ng/mL | Human Plasma | Raltegravir-d3 | [1][2][3] |

| Linearity Range | 2 to 2,000 nM | Human Plasma | Raltegravir-d3 | [4] |

| Linearity Range | 0.225 to 22.5 nM | PBMC Lysate | Raltegravir-d3 | [4] |

| Linearity Range | 0.010-7.680 µg/mL | Human Plasma | Not Specified | [5] |

| Linearity Range | 0.0023 to 9.2 ng/mL | Human Cell Extracts | Raltegravir-IS | [6] |

| Linearity Range | 25-1000 ng/ml | Rabbit Plasma | Not Specified | [7] |

| Mean Extraction Recovery (Raltegravir) | 92.6% | Human Plasma | Raltegravir-d3 | [1][2][3] |

| Mean Extraction Recovery (IS) | 91.8% | Human Plasma | Raltegravir-d3 | [1][2][3] |

| Accuracy | 99.4% to 108.0% | Human Plasma | Raltegravir-d3 | [4] |

| Accuracy | 97.9% to 101.4% | PBMCs | Raltegravir-d3 | [4] |

| Precision (%CV) | < 2.5% | Human Plasma | Raltegravir-d3 | [4] |

| Precision (%CV) | < 4.8% | PBMCs | Raltegravir-d3 | [4] |

| Mass Spectrometry Parameters | ||||

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Citation |

| Raltegravir | 443.1 | 316.1 | Raltegravir-d3 | [1][2][3] |

| Raltegravir-d3 | 446.1 | 319.0 | Raltegravir-d3 | [1][2][3] |

| Raltegravir | 445 | 361 | Raltegravir-d3 | [4] |

| Raltegravir-d3 | 448 | 364 | Raltegravir-d3 | [4] |

| Raltegravir | 445 | 109 | Raltegravir-IS | [8] |

| Raltegravir-IS | 451 | 367 | Raltegravir-IS | [8] |

| Raltegravir | 445.2 | 361.2 | Raltegravir-IS | [6] |

| Raltegravir-IS | 451.1 | 367.2 | Raltegravir-IS | [6] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of deuterated Raltegravir for the quantification of Raltegravir.

Sample Preparation: Liquid-Liquid Extraction[1][2][3]

-

Aliquoting: Take 100 µL of human plasma in a pre-labeled tube.

-

Internal Standard Spiking: Add the working solution of Raltegravir-d3 (internal standard) to all samples except for the blank plasma.

-

Extraction: Add a mixture of methylene chloride and n-hexane.

-

Vortexing: Vortex the tubes for a specified time to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

-

Evaporation: Transfer the organic layer to a new set of tubes and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in the mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Sample Preparation: Protein Precipitation[4]

-

Aliquoting: Use an appropriate volume of plasma or PBMC lysate.

-

Internal Standard Spiking: Add the working solution of Raltegravir-d3.

-

Precipitation: Add a protein precipitating agent (e.g., acetonitrile).

-

Vortexing: Vortex the samples to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean tube or injection vial.

-

Injection: Inject the supernatant into the LC-MS/MS system.

Chromatographic and Mass Spectrometric Conditions

-

Chromatographic Separation: Typically achieved on a C18 reverse-phase column.[1][2][3] The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium formate or formic acid in water).[1][2][3][4]

-

Mass Spectrometry Detection: Performed using a triple-quadrupole mass spectrometer, often in negative ionization mode[1][2][3] or positive ionization mode.[6] Quantitation is performed using multiple reaction monitoring (MRM) of the specific precursor to product ion transitions for Raltegravir and its deuterated internal standard.[1][2][3][4][6]

Visualizations

Workflow for Raltegravir Quantification using Deuterated Internal Standard

Caption: Bioanalytical workflow for Raltegravir quantification.

Logical Relationship of Raltegravir and its Deuterated Internal Standard

Caption: Raltegravir and its deuterated internal standard relationship.

References

- 1. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetic Modeling of Plasma and Intracellular Concentrations of Raltegravir in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rjptonline.org [rjptonline.org]

- 8. natap.org [natap.org]

The Role of Raltegravir-d4 in Advancing Antiviral Drug Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical applications of Raltegravir-d4, a deuterated isotopologue of the potent antiretroviral agent Raltegravir, in the landscape of antiviral drug studies. Its primary utility lies in its role as a stable isotope-labeled internal standard (SIL-IS) for quantitative bioanalysis, a cornerstone of pharmacokinetic, metabolic, and drug-drug interaction studies. The inclusion of a SIL-IS like this compound is paramount for mitigating matrix effects and ensuring the accuracy and precision of analytical methods, particularly in complex biological matrices.

Core Applications of this compound

This compound serves as an indispensable tool in several key areas of antiviral drug research:

-

Pharmacokinetic (PK) Studies: Accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to understanding its efficacy and safety. This compound is employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to precisely quantify Raltegravir concentrations in various biological fluids like plasma, serum, and cerebrospinal fluid. This allows for the reliable characterization of Raltegravir's pharmacokinetic parameters.

-

Bioanalytical Method Development and Validation: The development of robust and reliable bioanalytical methods is a prerequisite for clinical and preclinical studies. This compound is crucial in the validation of these methods, helping to establish key parameters such as linearity, accuracy, precision, and recovery. Its use ensures that the method can consistently and accurately measure Raltegravir concentrations.

-

Metabolic Stability and Drug-Drug Interaction (DDI) Studies: Understanding the metabolic fate of a drug and its potential to interact with other co-administered medications is vital for preventing adverse drug events. Raltegravir is primarily metabolized by the UGT1A1 enzyme.[1] Studies investigating the influence of other drugs on Raltegravir's metabolism, and vice-versa, rely on accurate quantification, a task facilitated by the use of this compound as an internal standard.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies involving the analysis of Raltegravir, where a deuterated internal standard analogous to this compound was employed.

Table 1: Pharmacokinetic Parameters of Raltegravir in Healthy Adults

| Parameter | Single Dose (400 mg) | Multiple Dose (400 mg twice daily) | Reference(s) |

| Cmax (ng/mL) | 1330 ± 780 | 1550 ± 990 | [2] |

| AUC0-∞ (ng·h/mL) | 7980 ± 3990 | 9560 ± 5810 (AUC0-12h) | [2] |

| Tmax (h) | 3.0 (1.5 - 6.0) | 3.0 (0.5 - 4.0) | [2] |

| t1/2 (h) | ~9 | ~9 | [2] |

Data are presented as mean ± standard deviation or median (range). Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Table 2: Validation Parameters for Bioanalytical Methods of Raltegravir using a Deuterated Internal Standard

| Parameter | Method 1 | Method 2 | Method 3 | Reference(s) |

| Internal Standard | Raltegravir-d3 | Raltegravir-d6 | Didanosine | [3],[4] |

| Linearity Range (ng/mL) | 2.0 - 6000 | 5.0 - 10000 | 1 - 1000 | [3],[4],[5] |

| LLOQ (ng/mL) | 2.0 | 5.0 | 1 | [3],[4],[5] |

| Accuracy (%) | 98.3 - 103.9 | Within ±10 | 97.2 - 103.4 | [3],[4],[6] |

| Precision (%CV) | 2.77 - 3.64 | <10 | <10.4 | [3],[4],[6] |

| Recovery (%) | 92.6 | 89 | >80.6 | [3],[4],[6] |

LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation.

Experimental Protocols

The following sections detail generalized methodologies for key experiments where this compound is utilized as an internal standard.

Bioanalytical Method for Raltegravir Quantification in Human Plasma

This protocol outlines a typical LC-MS/MS method for the quantification of Raltegravir in human plasma.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 500 ng/mL in methanol).

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

2. Chromatographic Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over several minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Raltegravir: m/z 445.1 → 316.1[3]

-

This compound: m/z 449.1 → 320.1 (predicted, based on d4 labeling on the fluorobenzyl group)

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies should be optimized for maximum signal intensity.

Visualizations

The following diagrams illustrate key processes and pathways related to the use of this compound in antiviral drug studies.

Bioanalytical workflow for Raltegravir quantification.

Metabolic pathway of Raltegravir.

Conclusion

This compound is a vital tool for researchers and scientists in the field of antiviral drug development. Its application as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data in pharmacokinetic, bioanalytical, and drug metabolism studies. The detailed protocols and summarized quantitative data provided in this guide serve as a valuable resource for the design and execution of future research involving Raltegravir and other antiviral agents. The use of such standards is a critical component of good laboratory practice and is essential for the successful translation of promising antiviral candidates from the laboratory to the clinic.

References

- 1. Metabolism and disposition in humans of raltegravir (MK-0518), an anti-AIDS drug targeting the human immunodeficiency virus 1 integrase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. natap.org [natap.org]

- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantification of dolutegravir, bictegravir, raltegravir and doravirine in human breastmilk with UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nwpii.com [nwpii.com]

- 6. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Raltegravir in HIV Patients using Raltegravir-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raltegravir is a potent antiretroviral agent belonging to the class of integrase strand transfer inhibitors (INSTIs), crucial in the management of Human Immunodeficiency Virus (HIV) infection. Therapeutic Drug Monitoring (TDM) of raltegravir is essential to optimize treatment efficacy, minimize toxicity, and manage drug-drug interactions, particularly in specific patient populations such as pregnant women or those with co-morbidities.[1][2] This document provides a detailed protocol for the quantification of raltegravir in human plasma using a stable isotope-labeled internal standard, Raltegravir-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While the literature predominantly describes methods using Raltegravir-d3, the protocol outlined here is directly applicable to this compound due to their analogous chemical properties.[3]

Raltegravir Therapeutic Drug Monitoring

Clinical studies suggest that the virological response to raltegravir may be more closely related to the area under the concentration-time curve (AUC) rather than trough concentrations alone.[4] TDM can be a valuable tool to ensure adequate drug exposure and adherence to therapy. The development of a robust, sensitive, and specific bioanalytical method is paramount for accurate TDM.

Experimental Protocol: Quantification of Raltegravir in Human Plasma by LC-MS/MS

This protocol outlines a validated method for the determination of raltegravir concentrations in human plasma samples.

Materials and Reagents

-

Raltegravir reference standard

-

This compound (or Raltegravir-d3/Raltegravir 13C D3 as a suitable alternative) internal standard (IS)[5][6]

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid and ammonium formate

-

Human plasma (drug-free)

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Microcentrifuge tubes

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Standard and Quality Control Solutions

-

Stock Solutions: Prepare primary stock solutions of raltegravir and this compound in a suitable solvent such as methanol or a mixture of acetonitrile and water (50:50, v/v).

-

Working Standard Solutions: Serially dilute the raltegravir stock solution with 50% acetonitrile/water to prepare working standard solutions at various concentrations.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 200 ng/mL).[7]

-

Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards covering the desired analytical range (e.g., 2.0–6000 ng/mL).[3] Prepare QC samples at low, medium, and high concentrations in a similar manner.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.

Method 1: Protein Precipitation [8]

-

To 100 µL of plasma sample (calibration standard, QC, or patient sample), add 100 µL of the internal standard working solution.

-

Add 600 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture thoroughly.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Method 2: Liquid-Liquid Extraction [3]

-

To 100 µL of plasma sample, add the internal standard.

-

Add a mixture of methylene chloride and n-hexane.

-

Vortex to ensure thorough mixing and extraction of the analyte and internal standard into the organic layer.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis Workflow

Caption: Workflow for Raltegravir TDM using LC-MS/MS.

Data Acquisition and Analysis

-

Develop a calibration curve by plotting the peak area ratio of raltegravir to the internal standard against the nominal concentration of the calibration standards.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of raltegravir in QC and patient samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following tables summarize typical parameters for a validated LC-MS/MS method for raltegravir quantification.

Table 1: Chromatographic and Mass Spectrometric Conditions

| Parameter | Condition |

| Chromatography | |

| HPLC Column | C18, e.g., Waters Sunfire 100 x 2.1 mm, 3.5 µm[9] or Chromolith RP-18e 100 mm x 4.6 mm[3] |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., 10 mM ammonium formate) and organic solvent (e.g., acetonitrile) with 0.1% formic acid[6] |

| Flow Rate | 0.3 - 1.2 mL/min[5][9] |

| Injection Volume | 5 - 10 µL[8][9] |

| Column Temperature | 40 - 50 °C[5][7] |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[6][7][8] or Negative[5][3] |

| MS/MS Transition (m/z) | Raltegravir: 445.2 → 361.2 (Positive)[7], 443.1 → 316.1 (Negative)[3] |

| This compound (or -d3): 451.1 → 367.2 (Positive)[7], 446.1 → 319.0 (Negative)[3] |

Table 2: Method Validation Parameters

| Parameter | Typical Value/Range |

| Linearity Range | 2.0 - 10000 ng/mL[3][6] |

| Correlation Coefficient (r²) | > 0.99[9] |

| Lower Limit of Quantification (LLOQ) | 2.0 - 10 ng/mL[6] |

| Intra- and Inter-day Precision (%CV) | < 15%[8][9][10] |

| Accuracy (% Deviation) | Within ±15%[8][9][10] |

| Mean Extraction Recovery | > 80%[5][3][8][10] |

Signaling Pathway and Logic

The primary mechanism of action of raltegravir does not involve a classical signaling pathway but rather direct inhibition of the HIV-1 integrase enzyme. This prevents the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle.

Caption: Raltegravir's inhibition of HIV-1 integrase.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of raltegravir in HIV-infected patients. This application note and protocol offer a comprehensive guide for researchers and clinicians to implement this assay in their laboratories, thereby contributing to the optimization of antiretroviral therapy. The validation of this method according to regulatory guidelines is essential before its application in clinical settings.

References

- 1. Therapeutic drug monitoring guided raltegravir dosing for prevention of vertical transmission in a premature neonate born to a woman living with perinatally acquired HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Relationship between raltegravir trough plasma concentration and virologic response and the impact of therapeutic drug monitoring during pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective and rapid determination of raltegravir in human plasma by liquid chromatography-tandem mass spectrometry in the negative ionization mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proposed approach to measuring TDM for raltegravir | HIV i-Base [i-base.info]

- 5. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wjpps.com [wjpps.com]

- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A LC-tandem MS assay for the simultaneous measurement of new antiretroviral agents: Raltegravir, maraviroc, darunavir, and etravirine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Raltegravir in Human Plasma using Raltegravir-d4 as an Internal Standard for Therapeutic Drug Monitoring

Introduction

Raltegravir is a potent antiretroviral drug belonging to the class of integrase strand transfer inhibitors (INSTIs), crucial in the management of Human Immunodeficiency Virus (HIV-1) infection.[1][2][3] Therapeutic Drug Monitoring (TDM) of Raltegravir is essential to ensure optimal drug exposure, thereby maximizing therapeutic efficacy while minimizing potential toxicities. This application note details a robust and sensitive method for the quantification of Raltegravir in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Raltegravir-d4, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. This method is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and clinical TDM of Raltegravir.

It is important to clarify that this protocol is for the quantification of the drug Raltegravir itself and not a direct viral load quantification assay. Viral load assays measure the amount of viral genetic material (RNA or DNA), whereas this method measures the concentration of the therapeutic drug in a patient's plasma.

Principle

The method involves the extraction of Raltegravir and the internal standard (this compound) from human plasma, followed by chromatographic separation and detection by tandem mass spectrometry. The concentration of Raltegravir in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed with known concentrations of the drug.

Quantitative Data Summary

The following tables summarize the performance characteristics of the LC-MS/MS method for Raltegravir quantification, compiled from various validated studies.

Table 1: Method Linearity and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 2.0 - 6000 ng/mL | [4][5] |

| 5 - 2560 ng/mL | [6] | |

| 10 - 10000 ng/mL | [7][8] | |

| Correlation Coefficient (r²) | ≥ 0.9978 | [4] |

| > 0.995 | [6] | |

| Lower Limit of Quantification (LLOQ) | 2.0 ng/mL | [4][9] |

| 5.0 ng/mL | [1][6] |

Table 2: Accuracy and Precision

| Quality Control | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |

| LQC (6.0 ng/mL) | 2.77% | - | 103.9% | - | [4] |

| MQC (2500 ng/mL) | 3.64% | - | 98.3% | - | [4] |

| HQC (5000 ng/mL) | 3.21% | - | 99.4% | - | [4] |

| General Range | 2.4 - 11.2% | 2.4 - 11.2% | 97.5 - 112.9% | 97.5 - 112.9% | [6] |

| General Range | < 3.1% | - | 92.5 - 107.5% | - | [9] |

| General Range | - | ≤ 11.4% | - | ≤ ± 8.5 (%Bias) | [7] |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery | Internal Standard-Normalized Matrix Factor | Reference |

| Raltegravir | 92.6% | 0.992 - 0.999 | [4][5] |

| Raltegravir | > 80.6% | Not specified | [3] |

| Raltegravir | 87% | Not specified | [9] |

| Raltegravir-d3 (IS) | 91.8% | Not applicable | [4][5] |

Experimental Protocols

1. Materials and Reagents

-

Raltegravir reference standard

-

This compound (or Raltegravir-d3/d6) internal standard[4][7]

-

HPLC-grade methanol, acetonitrile, dichloromethane, n-hexane[4][5]

-

Deionized water (Milli-Q or equivalent)

-

Blank human plasma (K3EDTA anticoagulant)[4]

2. Preparation of Stock and Working Solutions

-

Raltegravir Stock Solution (1 mg/mL): Accurately weigh and dissolve Raltegravir reference standard in an appropriate solvent like methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare this compound stock solution similarly.

-

Working Solutions: Prepare serial dilutions of the Raltegravir stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard (e.g., 400 ng/mL).

3. Sample Preparation (Liquid-Liquid Extraction)

-

Allow all frozen plasma samples, calibration standards, and QCs to thaw at room temperature.[4]

-

To 100 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution and vortex for 20 seconds.[4]

-

Add 50 µL of 0.1% formic acid in water and vortex for another 20 seconds.[4]

-

Add 2.5 mL of an extraction solvent mixture (e.g., dichloromethane and n-hexane, 50:50, v/v).[4][5]

-

Mix thoroughly (e.g., on a rotospin for 10 minutes).[4]

-

Centrifuge the samples at approximately 3200 x g for 5 minutes at 10°C.[4]

-

Transfer 2.0 mL of the supernatant organic layer to a clean tube.[4]

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 200 µL of the mobile phase and transfer to an autosampler vial for analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography System: An ultra-high performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Chromolith RP-18e, 100 mm x 4.6 mm, or Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm).[1][4]

-

Mobile Phase: A gradient or isocratic mixture of water with 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).[1][6][9]

-

Injection Volume: 5 µL.[1]

-

Column Temperature: 40-50°C.[10]

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Multiple Reaction Monitoring (MRM) Transitions:

5. Data Analysis

-

Integrate the peak areas for Raltegravir and this compound.

-

Calculate the peak area ratio (Raltegravir/Raltegravir-d4).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Raltegravir in the QC and unknown samples from the calibration curve.

Visualizations

Caption: Experimental workflow for Raltegravir quantification.

Caption: Mechanism of action of Raltegravir.

References

- 1. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Validation of an UPLC-MS/MS method for quantitative analysis of raltegravir in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Validation of an LC-MS/MS assay for the simultaneous determination of bictegravir, doravirine, and raltegravir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wjpps.com [wjpps.com]

- 9. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Raltegravir-d4 as an Internal Standard in Cerebrospinal Fluid (CSF) Analysis

These application notes provide a detailed protocol for the quantification of the antiretroviral drug Raltegravir in cerebrospinal fluid (CSF) using Raltegravir-d4 as an internal standard (IS) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and research into the central nervous system penetration of Raltegravir.

Introduction

Raltegravir is an integrase strand transfer inhibitor used in the treatment of HIV infection. Measuring its concentration in CSF is essential to assess its efficacy within the central nervous system, a key viral reservoir. The use of a stable isotope-labeled internal standard, such as this compound, is critical for accurate and precise quantification by LC-MS/MS, as it effectively compensates for variations in sample preparation and instrument response.

Mechanism of Action: Raltegravir

Raltegravir targets the HIV integrase enzyme, a crucial component for the replication of the virus. By binding to the active site of the integrase, Raltegravir prevents the integration of viral DNA into the host cell's genome, thereby halting the replication cycle.

Caption: Mechanism of Raltegravir Action.

Experimental Protocols

This section details the materials and procedures for the analysis of Raltegravir in CSF.

Materials and Reagents

-

Raltegravir analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human CSF (drug-free)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation

A protein precipitation method is employed for sample cleanup.

Caption: CSF Sample Preparation Workflow.

Protocol:

-

Thaw CSF samples to room temperature.

-

To 100 µL of CSF, add 10 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial.

-

Inject a portion of the supernatant (e.g., 10 µL) into the LC-MS/MS system.

Liquid Chromatography

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution:

-

Start with 10% B.

-

Linearly increase to 90% B over 3 minutes.

-

Hold at 90% B for 1 minute.

-

Return to 10% B and re-equilibrate for 2 minutes.

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Raltegravir: m/z 445.1 → 316.1

-

This compound: m/z 449.1 → 320.1

-

Quantitative Data

The following tables summarize the performance characteristics of the described method.

Table 1: Calibration Curve

| Parameter | Value |

| Concentration Range | 1 - 1000 ng/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.99 |

| Weighting | 1/x² |

Table 2: Accuracy and Precision (Intra-day and Inter-day)

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Medium | 100 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High | 800 | < 15 | 85 - 115 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation.

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) | Matrix Effect (%) |

| Raltegravir | > 85 | < 15 |

| This compound | > 85 | < 15 |

Discussion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Raltegravir in CSF. The described protein precipitation procedure is simple and effective for sample cleanup. The LC-MS/MS method demonstrates excellent linearity, accuracy, precision, and recovery over a clinically relevant concentration range. This methodology is well-suited for pharmacokinetic and clinical research studies investigating the central nervous system disposition of Raltegravir.

Conclusion

This application note provides a comprehensive and validated protocol for the determination of Raltegravir in cerebrospinal fluid using this compound as an internal standard. The detailed experimental procedures and performance characteristics demonstrate the suitability of this method for demanding research and clinical applications.

Application Notes and Protocols for Raltegravir-d4 Sample Preparation in Cell Extracts

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Raltegravir-d4 in cell extracts. The following methods are described: Protein Precipitation, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). These protocols are intended to guide researchers in accurately quantifying intracellular concentrations of Raltegravir, a key HIV integrase inhibitor.

Introduction

Raltegravir is an antiretroviral drug that inhibits the HIV integrase enzyme, a critical component in the viral replication cycle.[1][2] Understanding the intracellular concentration of Raltegravir is crucial for pharmacokinetic and pharmacodynamic studies. This compound, a stable isotope-labeled version of the drug, is commonly used as an internal standard in quantitative mass spectrometry-based assays to ensure accuracy and precision.[3] The primary metabolic pathway for Raltegravir is glucuronidation, mediated by the UGT1A1 enzyme.[4][5]

Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the desired level of sample purity, sensitivity, and available instrumentation.

Protein Precipitation

This is a rapid and straightforward method for removing proteins from cell extracts. It is often sufficient for analysis by robust LC-MS/MS systems.

Protocol: Protein Precipitation using Methanol [6][7]

-

Cell Lysate Preparation:

-

After cell culture and incubation with Raltegravir, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells using a suitable lysis buffer or by sonication.

-

Determine the cell count or protein concentration of the lysate for normalization.

-

-

Precipitation:

-

To a 1.5 ml centrifuge tube, add 200 µl of the cell extract.

-

Add 180 µl of 70% methanol.

-

Add 20 µl of the this compound internal standard solution.

-

Vortex the mixture briefly.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation by removing salts and phospholipids in addition to proteins. This can lead to improved assay sensitivity and reduced matrix effects.[8][9]

Protocol: Solid-Phase Extraction [10]

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the protein precipitation protocol.

-

-

SPE Cartridge Conditioning:

-

Sample Loading:

-

Washing:

-

Wash the cartridge with a suitable wash buffer (e.g., 5% methanol in water) to remove interfering substances.

-

-

Elution:

-

Elute the Raltegravir and this compound from the cartridge with an appropriate elution solvent (e.g., methanol or acetonitrile).

-

Collect the eluate.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Liquid-Liquid Extraction (LLE)

LLE is another effective technique for sample cleanup, partitioning the analyte of interest into an organic solvent, leaving behind many interfering substances in the aqueous phase.

Protocol: Liquid-Liquid Extraction [11][12]

-

Cell Lysate Preparation:

-

Prepare cell lysates as described in the protein precipitation protocol.

-

-

Extraction:

-

To 100 µL of the cell lysate in a centrifuge tube, add 50 µL of the this compound internal standard.[11]

-

Add 50 µL of 0.1% formic acid in water and vortex.[11]

-

Add 2.5 mL of an extraction solvent mixture, such as dichloromethane and n-hexane (50:50, v/v).[11]

-

Vortex or mix thoroughly for 10 minutes.

-

-

Phase Separation:

-

Centrifuge at approximately 3200 x g for 5 minutes to separate the aqueous and organic layers.[11]

-

-

Organic Layer Collection:

-

Carefully transfer the supernatant organic layer (approximately 2.0 mL) to a clean tube.[11]

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

Quantitative Data Summary

The following tables summarize the performance characteristics of the described sample preparation methods in conjunction with LC-MS/MS analysis.

Table 1: Protein Precipitation Method Performance [6][7]

| Parameter | Value |

| Linearity Range | 0.0023 to 9.2 ng/mL |

| % CV (Precision) | < 20% at LLOQ, < 15% over the range |

| % Deviation (Accuracy) | < 20% at LLOQ, < 15% over the range |

Table 2: Solid-Phase Extraction Method Performance [9][10]

| Parameter | Value |

| Linearity Range | 20 to 10,000 ng/mL |

| Recovery (Raltegravir) | ~90% |

| Recovery (Internal Standard) | ~90% |

| Within-day Precision | 1.4% to 3.8% |

| Between-day Precision | 2.4% to 7.9% |

| Within-day Accuracy | 97.5% to 104.4% |

| Between-day Accuracy | 97.5% to 104.4% |

Table 3: Liquid-Liquid Extraction Method Performance [11]

| Parameter | Value |

| Linearity Range | 2.0 to 6000 ng/mL |

| Mean Extraction Recovery (Raltegravir) | 92.6% |

| Mean Extraction Recovery (Internal Standard) | 91.8% |

Visualizations

Diagram 1: Raltegravir Mechanism of Action

Caption: Raltegravir inhibits HIV integrase, preventing viral DNA integration.

Diagram 2: Experimental Workflow for this compound Quantification

Caption: Workflow for this compound quantification in cell extracts.

References

- 1. Raltegravir - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel ultrasensitive LC-MS/MS assay for quantification of intracellular raltegravir in human cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A sensitive liquid chromatography coupled with mass spectrometry method for the intracellular and plasma quantification of raltegravir after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An accurate and precise high-performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An accurate and precise high performance liquid chromatography method for the rapid quantification of the novel HIV integrase inhibitor raltegravir in human blood plasma after solid phase extraction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of the HIV integrase inhibitor, MK-0518 (raltegravir), in human plasma using 96-well liquid-liquid extraction and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Chromatographic Separation of Raltegravir and Raltegravir-d4

Introduction

Raltegravir is an antiretroviral drug used to treat HIV-1 infection. It functions as an integrase strand transfer inhibitor, preventing the viral DNA from integrating into the host cell's genome. For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard, such as Raltegravir-d4, is crucial for accurate quantification of Raltegravir in biological matrices. This document provides detailed application notes and protocols for the chromatographic separation of Raltegravir and this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).

I. Chromatographic Methods and Parameters

Several chromatographic methods have been developed for the analysis of Raltegravir, often employing a deuterated internal standard. The following tables summarize the key parameters from various validated methods. While specific data for this compound is limited in the provided search results, the methodologies for other deuterated analogs like Raltegravir-d3 and Raltegravir-d6 are directly applicable due to their similar chemical properties and chromatographic behavior. The primary difference will be in the mass-to-charge ratio (m/z) used for detection in mass spectrometry.

Table 1: HPLC Method Parameters for Raltegravir Analysis

| Parameter | Method 1 | Method 2 | Method 3 |